8-氨基-1,5-萘啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

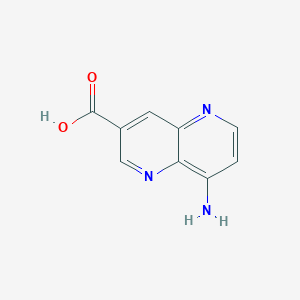

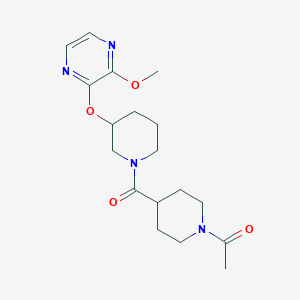

8-Amino-1,5-naphthyridine-3-carboxylic acid is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities . The empirical formula is C9H6N2O2 .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives has been covered extensively in the last 18 years . One method involves the hydrolysis of 1,5-naphthyridine-3-carboxylates to prepare the corresponding 1,5-naphthyridine-3-carboxylic acid derivatives .Molecular Structure Analysis

The molecular weight of 8-Amino-1,5-naphthyridine-3-carboxylic acid is 174.16 . The SMILES string representation is OC(=O)c1cnc2cccnc2c1 .Chemical Reactions Analysis

1,5-Naphthyridine derivatives react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis

8-Amino-1,5-naphthyridine-3-carboxylic acid is a solid . Its empirical formula is C9H6N2O2, and its molecular weight is 174.16 .科学研究应用

生物活性及应用

1,8-萘啶衍生物,包括8-氨基-1,5-萘啶-3-羧酸,已表现出广泛的生物活性,使其在治疗和医学研究中具有重要意义。这些化合物表现出抗菌、抗病毒、抗癌、抗炎和镇痛特性。此外,它们在治疗阿尔茨海默病、多发性硬化症和抑郁症等神经系统疾病方面具有潜在应用。其他已知的活性包括抗骨质疏松、抗过敏、抗疟疾、胃抗分泌、支气管扩张、抗惊厥、降压和抗氧化特性。生物活性的多样性表明它们作为药物化学和药物发现中的多功能支架的重要性(Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015)。

药物化学和药物发现

8-氨基-1,5-萘啶-3-羧酸衍生物因其多功能药理活性而受到认可,这些活性不仅包括上述活性,还包括治疗抑郁症和阿尔茨海默病等疾病的作用。它们的抑制活性跨越抗艾滋病毒、抗骨质疏松和EGFR抑制等,将它们确立为药物化学和药物发现中的有效工具。这突出了探索这些衍生物以合成新型药物和开发新的杂环以修改现有生物作用或评估其他可能的药理活性的重要性(Gurjar & Pal, 2018)。

羧酸对生物催化剂的抑制作用

羧酸,包括与8-氨基-1,5-萘啶-3-羧酸相关的羧酸,已被研究其对微生物的抑制作用,浓度低于所需的产量和滴定度。它们作为微生物抑制剂的作用,尤其是在大肠杆菌和酿酒酵母等工程微生物中,强调了了解羧酸对微生物内部pH值和细胞膜完整性影响的重要性。该知识有助于确定提高微生物稳健性的代谢工程策略,这对于提高生物可再生化学品生产中的工业性能至关重要(Jarboe, Royce, & Liu, 2013)。

DNA嵌入和癌症治疗

与8-氨基-1,5-萘啶-3-羧酸衍生物密切相关的萘酰亚胺家族通过有效的DNA嵌入显示出作为抗癌药物的显着活性。这篇关于1,8-萘酰亚胺衍生物的综述强调了它们的结构修饰和构效关系,展示了部分结构的变化如何影响DNA结合和抗肿瘤活性。这些信息为发现治疗癌症的新型有效药物提供了一条途径,突出了这些化合物在治疗应用中的潜力(Tandon, Luxami, Kaur, Tandon, & Paul, 2017)。

作用机制

未来方向

属性

IUPAC Name |

8-amino-1,5-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-6-1-2-11-7-3-5(9(13)14)4-12-8(6)7/h1-4H,(H2,10,11)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBGFQQJXJFIFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=NC2=C1N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-1,5-naphthyridine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide](/img/structure/B2536250.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-3-carboxamide](/img/structure/B2536257.png)

![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2536258.png)

![N-(5-chloro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2536262.png)

![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2536265.png)

![3-(3-methoxybenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2536267.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2536270.png)